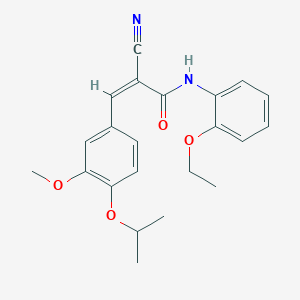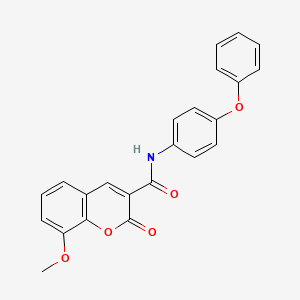
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N7O and its molecular weight is 325.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
Triazole derivatives are synthesized through various chemical reactions, often involving the formation of intermolecular and intramolecular hydrogen bonds, which play a critical role in stabilizing the molecular conformation and packing. For example, Shen et al. (2013) reported the synthesis of some new triazole carboxamides, with their molecular structures established by NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography, highlighting the significance of hydrogen bonding in the formation of triazole rings (Shen, Chen, Wu, & Dong, 2013).
Chemical Behavior and Reactivity
Triazole derivatives exhibit a range of chemical behaviors and reactivities, making them suitable for various applications in medicinal and organic chemistry. Biagi et al. (1996) explored the chemical behavior and structure of new 4-(benzotriazol-1-yl)-1,2,3-triazole derivatives, confirming their structures through chemical and spectroscopic methods. These compounds underwent common reactions to evaluate their chemical behavior, demonstrating the versatility of triazole derivatives in synthetic chemistry (Biagi, Giorgi, Livi, Scartoni, Velo, & Barili, 1996).
Applications in Drug Discovery
Triazole compounds have been identified as key functional groups in the discovery of inhibitors for various enzymes, illustrating their potential in drug discovery. For instance, Thalji et al. (2013) discovered 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the critical role of the triazine heterocycle for high potency and selectivity. This research emphasizes the importance of phenyl group substitution in reducing clearance and establishing good oral exposure, showcasing the application of triazole derivatives in medicinal chemistry (Thalji, McAtee, Belyanskaya, Brandt, Brown, Costell, Ding, Dodson, Eisennagel, Fries, Gross, Harpel, Holt, Israel, Jolivette, Krosky, Li, Lu, Mandichak, Roethke, Schnackenberg, Schwartz, Shewchuk, Xie, Behm, Douglas, Shaw, & Marino, 2013).
Novel Synthetic Methods
The development of new synthetic methods for triazole derivatives is an ongoing area of research. Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, demonstrating an innovative approach without the need for chromatographic purification. This research contributes to the field by providing a new, cost-effective method for synthesizing complex triazole derivatives (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Propriétés
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-12(2)15(9-22-11-17-10-19-22)20-16(24)14-8-18-23(21-14)13-6-4-3-5-7-13/h3-8,10-12,15H,9H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLJCLBVXBQGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2997321.png)


![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2997327.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate](/img/structure/B2997329.png)

![2-(2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2997331.png)
![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2997332.png)

![N-tert-butyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2997340.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2997341.png)
